

Neopentyl Alcohol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neopentyl alcohol*

Cat. No.: B147279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for **neopentyl alcohol** (CAS No. 75-84-3), tailored for professionals in research and development. This document outlines the chemical and physical properties, toxicological data, exposure limits, and detailed procedures for safe handling, storage, and emergency response.

Chemical and Physical Properties

Neopentyl alcohol, also known as 2,2-dimethyl-1-propanol, is a colorless, volatile crystalline solid with a peppermint-like odor at room temperature.^[1] Its compact, branched structure influences its physical properties.^[2] A summary of its key physicochemical data is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O	[1][3]
Molecular Weight	88.15 g/mol	[1][3]
Appearance	Colorless waxy crystalline solid	[1]
Odor	Peppermint-like	[1]
Melting Point	52-56 °C (125.6-132.8 °F)	[4][5][6]
Boiling Point	113-114 °C (235.4-237.2 °F)	[4][5][6]
Flash Point	37 °C (98.6 °F) (Closed Cup)	[7]
Density	0.812 g/mL at 20 °C	[3]
Vapor Pressure	16 mmHg at 20 °C	[4][6]
Water Solubility	3.5 g/100 mL at 25 °C (Slightly soluble)	[1]
LogP (Octanol/Water Partition Coefficient)	1.31	[6]

Toxicological Information and Exposure Limits

Neopentyl alcohol is classified as a flammable solid and is harmful if inhaled, potentially causing respiratory irritation, drowsiness, or dizziness.[7][8] While animal experiments suggest that amyl alcohols are generally more toxic than ethanol, their low volatility and solubility may result in slower and less extensive absorption.[1]

Acute Toxicity

Specific quantitative acute toxicity data (LD50 and LC50) for **neopentyl alcohol** are not readily available in many public databases.[4] Safety Data Sheets often state that this data is "not available" and that the toxicological properties have not been thoroughly investigated.[4] This lack of specific data underscores the importance of handling this chemical with care, assuming a degree of toxicity based on its classification and the properties of similar compounds.

Exposure Route	Species	Value	Source(s)
Oral LD50	Rat	No data available	[4]
Dermal LD50	Rabbit	No data available	[4]
Inhalation LC50	Rat	No data available	[4]

Irritation and Sensitization

Neopentyl alcohol is known to be an irritant.[5] It may cause skin, eye, and respiratory system irritation.[5] In a study with human subjects, a 5-minute exposure to 2,2-dimethyl-1-propanol induced erythema (redness of the skin) in 17% of the 12 subjects.[1]

Occupational Exposure Limits

While specific OSHA, NIOSH, or ACGIH exposure limits for **neopentyl alcohol** are not established, other occupational exposure limits have been recommended. These values provide guidance for maintaining workplace air concentrations below levels that are expected to cause adverse health effects.

Organization	Limit	Value
MAK (Maximale Arbeitsplatz-Konzentration)	Time-Weighted Average (TWA)	20 ppm
WEEL (Workplace Environmental Exposure Level)	Time-Weighted Average (TWA)	100 ppm

Experimental Protocols for Safety Assessment

The safety data for chemical substances like **neopentyl alcohol** are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and reproducibility while adhering to animal welfare standards. Below are brief descriptions of the principles behind key toxicological and physicochemical tests.

Acute Toxicity Testing

- Acute Oral Toxicity (OECD 420, 423, 425): These methods are used to determine the short-term toxicity of a substance after a single oral dose. The protocols involve administering the substance to animals (typically rats) and observing them for signs of toxicity and mortality over a set period. The goal is to determine the LD50 (Lethal Dose, 50%) or to classify the substance into a specific toxicity category.
- Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects resulting from a single dermal application of a substance. The substance is applied to the shaved skin of an animal (often a rabbit or rat) for 24 hours, and the animal is observed for adverse effects.
- Acute Inhalation Toxicity (OECD 403, 436): This guideline is used to evaluate the toxicity of a substance when inhaled. Animals are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, and health effects and mortality are monitored.

Irritation and Corrosion Testing

- Skin Irritation/Corrosion (OECD 404, 439): In vivo (OECD 404) or in vitro (OECD 439) methods are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. In vitro methods using reconstructed human epidermis are now preferred to reduce animal testing.
- Eye Irritation/Corrosion (OECD 405): This test evaluates the potential for a substance to cause damage to the eye. It involves applying the test substance to the eye of an animal (traditionally a rabbit) and scoring the effects on the cornea, iris, and conjunctiva.

Physicochemical Properties

- Flash Point: The flash point is determined using either a closed-cup or open-cup method. In a closed-cup apparatus, the vapor above the liquid is enclosed in a sealed space, which generally results in a lower flash point than an open-cup method.
- Boiling Point (OECD 103): This is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

- Melting Point (OECD 102): The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with **neopentyl alcohol**.

Personal Protective Equipment (PPE)

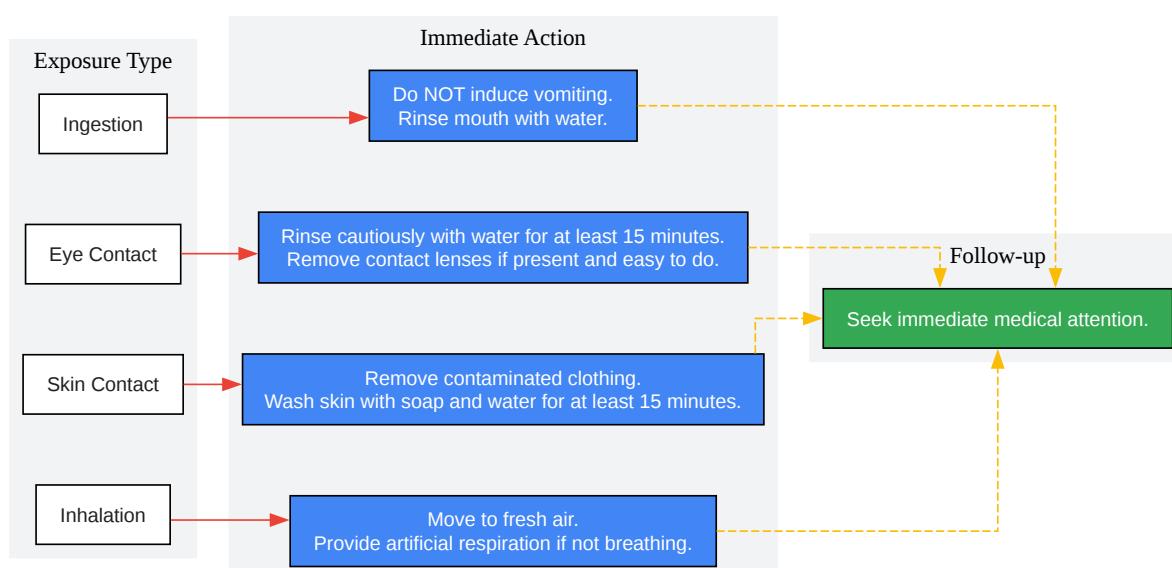
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

- Eye Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin contact.
- Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Handling

- Avoid breathing dust, fumes, or vapors.[\[7\]](#)
- Prevent contact with skin and eyes.[\[7\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#)
- Use non-sparking tools.
- Ground and bond containers and receiving equipment to prevent static discharge.[\[7\]](#)
- Use in a well-ventilated area or under a chemical fume hood.[\[7\]](#)

Storage

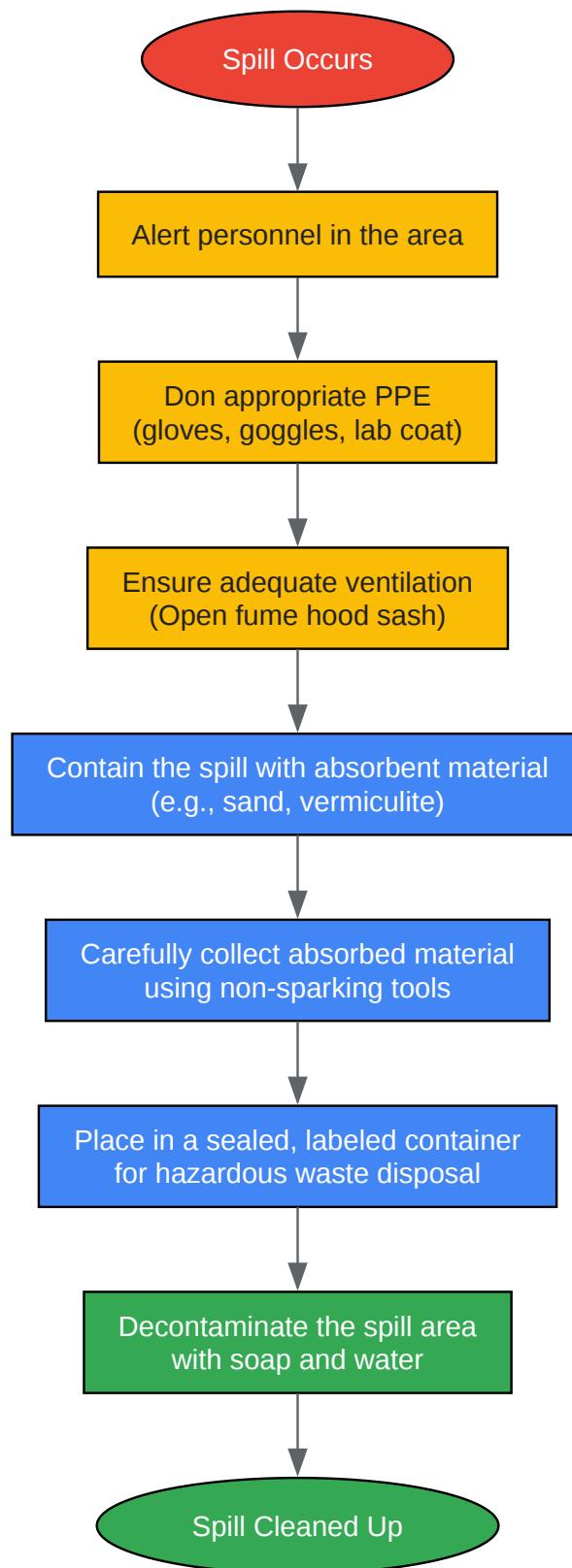

- Store in a cool, dry, well-ventilated area designated for flammable solids.[\[7\]](#)

- Keep containers tightly closed when not in use.[7]
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to different types of exposure to **neopentyl alcohol**.



[Click to download full resolution via product page](#)

First Aid Response for **Neopentyl Alcohol** Exposure

Spill Response

In the event of a spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination. The workflow below outlines the appropriate steps for a minor laboratory spill. For major spills, evacuate the area and contact your institution's emergency response team.

[Click to download full resolution via product page](#)

Workflow for Minor **Neopentyl Alcohol** Spill Cleanup

Fire Fighting Measures

Neopentyl alcohol is a flammable solid.

- Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.
- Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
- Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce carbon monoxide and carbon dioxide.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of **neopentyl alcohol** and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste material should be handled as hazardous waste. Do not dispose of down the drain or into the environment.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for **neopentyl alcohol** and your institution's specific safety protocols before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 4. NEOPENTYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 5. hpc-standards.us [hpc-standards.us]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Neopentyl Alcohol: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147279#neopentyl-alcohol-safety-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com